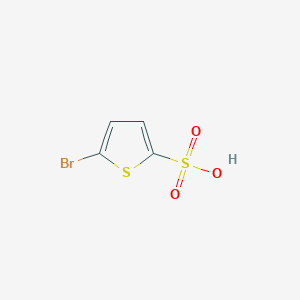
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine is a complex organic compound with a unique structure that includes bromine, cyclopropylmethyl, isopropyl, and methoxy groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of bromine atoms to the pyridine ring.
Alkylation: Addition of cyclopropylmethyl and isopropyl groups.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving:
Temperature control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reactions and improve selectivity.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution reactions: Replacement of bromine atoms with other functional groups.
Oxidation and reduction: Alteration of the oxidation state of the compound.
Coupling reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Oxidizing agents: Employed in oxidation reactions to introduce oxygen-containing groups.
Reducing agents: Used in reduction reactions to remove oxygen-containing groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylpyridine: Shares the bromine and pyridine core but lacks additional functional groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Similar bromomethyl group but different core structure.
Uniqueness
This detailed article provides a comprehensive overview of 4-Bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-5-isopropyl-6-methoxypyridine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H19Br2NO |
|---|---|
Poids moléculaire |
377.11 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)-3-(cyclopropylmethyl)-6-methoxy-5-propan-2-ylpyridine |
InChI |
InChI=1S/C14H19Br2NO/c1-8(2)12-13(16)10(6-9-4-5-9)11(7-15)17-14(12)18-3/h8-9H,4-7H2,1-3H3 |
Clé InChI |
PYCCTZQVRGYXDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=C(N=C1OC)CBr)CC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Difluoromethyl)thio]acetic acid methyl ester](/img/structure/B12093265.png)

![2-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B12093280.png)

![2-[2-(3-Fluorophenoxy)ethoxy]acetic acid](/img/structure/B12093290.png)
![[3-[[3-(2,6-diaminohexanoyloxy)-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate;hydrochloride](/img/structure/B12093298.png)





